3-(4-methylphenyl)-5-(3-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
CAS No.:
Cat. No.: VC10502337
Molecular Formula: C27H18N2O7
Molecular Weight: 482.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H18N2O7 |
|---|---|
| Molecular Weight | 482.4 g/mol |
| IUPAC Name | 1-(4-methylphenyl)-5-(3-nitrophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
| Standard InChI | InChI=1S/C27H18N2O7/c1-14-9-11-15(12-10-14)22-20-21(27(36-22)23(30)18-7-2-3-8-19(18)24(27)31)26(33)28(25(20)32)16-5-4-6-17(13-16)29(34)35/h2-13,20-22H,1H3 |
| Standard InChI Key | YOZRGPRGGUCZAB-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-])C5(O2)C(=O)C6=CC=CC=C6C5=O |
| Canonical SMILES | CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-])C5(O2)C(=O)C6=CC=CC=C6C5=O |
Introduction
3-(4-methylphenyl)-5-(3-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a complex organic compound characterized by its unique spirocyclic structure. This compound integrates a furo[3,4-c]pyrrole moiety with an indene framework, featuring multiple aromatic substituents such as a 4-methylphenyl group and a 3-nitrophenyl group. These structural elements contribute to its chemical properties and potential applications in medicinal chemistry and materials science.
Structural Characteristics
The compound belongs to the class of spiro compounds, which are defined by having two or more rings that share a single atom. The presence of functional groups like nitro and methyl makes it of interest for various scientific applications. The structural complexity and the specific arrangement of these functional groups can influence its chemical behavior and biological activity.
Synthesis Methods
The synthesis of 3-(4-methylphenyl)-5-(3-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone typically involves multi-step organic reactions. These methods may vary depending on the desired yield and purity of the final product. Common synthetic routes include the use of various reagents and catalysts to facilitate the formation of the spiro structure.
Potential Applications
Research into this compound continues to explore its potential therapeutic effects and applications in drug development. The unique structural characteristics make it valuable for investigations in medicinal chemistry and materials science. Its potential biological activities could be influenced by the presence of nitro and methyl groups, which are common in pharmacologically active compounds.
Comparison with Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 3-(4-methylphenyl)-5-(3-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone | Nitro and methylphenyl groups | Potential therapeutic effects |
| 5-(2-methoxy-4-nitrophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone | Methoxy and nitro groups | Potential biological activities |
| 5-(biphenyl-4-yl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone | Biphenyl group | Diverse chemical reactivity |
These compounds illustrate the diversity within the class of spiro compounds and highlight the unique attributes of 3-(4-methylphenyl)-5-(3-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone due to its specific functional groups and structural arrangement.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume